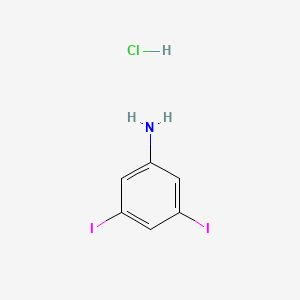

3,5-Diiodoaniline hydrochloride

Description

Significance of Halogen Substitution in Aromatic Systems within Synthetic Chemistry

The introduction of halogen atoms onto an aromatic ring is a fundamental transformation in organic chemistry. scienceforecastoa.com This process, known as halogenation, significantly alters the electronic properties and reactivity of the aromatic system. numberanalytics.com Halogens are electron-withdrawing, which can deactivate the aromatic ring towards certain reactions while activating it for others, such as nucleophilic aromatic substitution. numberanalytics.comontosight.ai

The carbon-halogen bond (C-X) itself serves as a versatile functional handle. numberanalytics.com This bond can participate in a wide array of cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig couplings, which are powerful methods for forming new carbon-carbon and carbon-nitrogen bonds, respectively. numberanalytics.comwikipedia.org The specific halogen used (fluorine, chlorine, bromine, or iodine) also dictates the reactivity, with the C-I bond being particularly useful for many coupling reactions due to its higher reactivity. acs.org This strategic placement of halogens allows chemists to precisely control the assembly of complex molecular architectures.

Overview of Aniline (B41778) Derivatives as Core Building Blocks in Contemporary Organic Synthesis

Aniline, the simplest aromatic amine, and its derivatives are foundational materials in organic synthesis. wikipedia.org They serve as precursors for a vast range of industrially significant products, including polyurethanes, dyes, pigments, rubber processing chemicals, and pharmaceuticals. ontosight.aiwikipedia.org A notable example of a drug prepared from an aniline precursor is paracetamol (acetaminophen). wikipedia.org

The versatility of aniline derivatives stems from the reactivity of the amino group, which can be readily transformed into other functional groups. wikipedia.org A key reaction is diazotization, where the primary amine is converted into a diazonium salt. wikipedia.org This intermediate can then be replaced by a wide variety of substituents, including halides, hydroxyl groups, and cyanide groups, through reactions like the Sandmeyer reaction. wikipedia.org This reactivity, combined with the ability to introduce various substituents onto the aromatic ring, makes aniline derivatives indispensable building blocks for creating diverse and complex molecules for use in drug discovery, materials science, and agrochemicals. ontosight.ainih.govumich.edu

Contextualization of 3,5-Diiodoaniline (B149867) Hydrochloride within Emerging Research Paradigms and its Utility as a Versatile Intermediate

Within the family of halogenated anilines, 3,5-Diiodoaniline, and by extension its hydrochloride salt, stands out as a highly useful intermediate. The hydrochloride salt form is often used to improve the stability and handling of the parent amine. The two iodine atoms on the aromatic ring provide two reactive sites for synthetic transformations.

This di-iodinated structure is particularly valuable in the construction of complex, multi-substituted aromatic systems. For instance, 3,5-Diiodoaniline is used as a reactant in the preparation of triiodobenzene, which in turn is a key component for synthesizing phenylacetylene-based conjugated dendrimers with unsymmetrical branching. chemicalbook.com Dendrimers are highly branched, tree-like molecules with applications in drug delivery, catalysis, and materials science. The ability to use 3,5-Diiodoaniline to create such intricate structures highlights its role as a versatile building block in advanced materials research. chemicalbook.comresearchgate.net

Below are the key chemical and physical properties of 3,5-Diiodoaniline.

Historical Evolution of Diiodoaniline Chemistry and its Contributions to Modern Synthesis

The synthesis of halogenated anilines has a long history, with early methods for iodination being developed in the 19th and early 20th centuries. orgsyn.org The direct iodination of anilines has been a subject of study to control the position and number of iodine atoms introduced onto the aromatic ring. Over the years, various reagents and methods have been developed to achieve this with greater efficiency and selectivity.

Historically, molecular iodine (I₂) was used, often in the presence of a base or an oxidizing agent, to facilitate the reaction. orgsyn.orgwikipedia.org More advanced procedures have since been developed. For example, a chemoselective method for synthesizing 2,4-diiodoaniline (B1347260) and 2,4,6-triiodoaniline (B1296100) involves the reaction of aniline with potassium dichloroiodate in dilute hydrochloric acid. researchgate.net This demonstrates the progress in achieving specific iodination patterns. The development of these more refined synthetic routes has been crucial for making specific isomers, like 3,5-diiodoaniline, more accessible for use in modern, complex synthetic applications, such as the creation of advanced materials and pharmaceutical intermediates. researchgate.net

Table of Mentioned Compounds

Structure

3D Structure of Parent

Properties

IUPAC Name |

3,5-diiodoaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5I2N.ClH/c7-4-1-5(8)3-6(9)2-4;/h1-3H,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDJEFVGAYDZOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1I)I)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClI2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803607-49-9 | |

| Record name | Benzenamine, 3,5-diiodo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803607-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Synthetic Methodologies for 3,5 Diiodoaniline and Its Hydrochloride Salt

Precursor Synthesis Strategies for 3,5-Diiodoaniline (B149867)

The journey to synthesizing 3,5-diiodoaniline primarily begins with the strategic iodination of aromatic substrates, followed by reductive transformations.

Iodination of Aromatic Substrates and Nitrobenzene (B124822) Derivatives

The introduction of two iodine atoms at specific positions on an aromatic ring is a pivotal step. This is often achieved through electrophilic iodination of aniline (B41778) or its derivatives. The presence of the amino group in aniline makes it a highly activated substrate, which can lead to a mixture of mono-, di-, and even tri-iodinated products. researchgate.net Therefore, regioselectivity is a key challenge.

To control the position of iodination, specific reagents and conditions are employed.

Potassium Dichloroiodate in HCl : A notable method involves the use of potassium dichloroiodate (KICl₂) in a hydrochloric acid solution. iaea.orgresearchgate.net This reagent system offers a chemoselective route to di- and triiodoanilines. iaea.orgresearchgate.net The dichloroiodate anion (ICl₂⁻) is a key species in this process, and its reactivity can be influenced by the cation present. researchgate.netnih.gov The reaction of aniline with potassium dichloroiodate in dilute HCl has been shown to produce 2,4-diiodoaniline (B1347260) and 2,4,6-triiodoaniline (B1296100). researchgate.net

Silver Salts with Molecular Iodine : Another effective strategy for regioselective iodination involves the use of silver salts, such as silver sulfate (B86663) (Ag₂SO₄), in combination with molecular iodine (I₂). nih.govmdma.ch Silver salts activate molecular iodine, generating a more electrophilic iodine species that can then react with the aromatic ring. nih.govolemiss.edu This method has been successfully used for the iodination of various aromatic compounds, including anilines. nih.govmdma.ch The choice of silver salt and solvent can significantly influence the reaction's outcome and regioselectivity. nih.gov For instance, the iodination of 3,5-dichloroaniline (B42879) with Ag₂SO₄/I₂ preferentially yields the para-iodinated product. nih.govuky.edu

Achieving high yield and purity in the synthesis of diiodoanilines necessitates careful optimization of various reaction parameters. The choice of solvent, temperature, reaction time, and stoichiometry of reactants are all critical factors. researchgate.netresearchgate.netmdpi.com For instance, in the iodination of anilines with N-iodosuccinimide (NIS), switching from a polar solvent like DMSO to a less polar one like benzene (B151609) in the presence of acetic acid can dramatically shift the regioselectivity from para- to ortho-iodination. thieme-connect.com Temperature control is also crucial; for example, in continuous-flow hydrogenation of nitrobenzene to aniline, increasing the temperature from 40°C to 60°C significantly improves the yield. researchgate.net The amount of catalyst used can also be optimized to maximize product yield while minimizing waste. researchgate.net

Reductive Transformations of Diiodonitrobenzenes to 3,5-Diiodoaniline

An alternative and often more controlled route to 3,5-diiodoaniline involves the reduction of a corresponding diiodonitrobenzene precursor. This two-step approach first introduces the iodine atoms onto a nitrobenzene ring, which is less activated than aniline, allowing for more selective iodination. The nitro group is then reduced to an amino group. The reduction of dinitro- and trinitro-benzenes can proceed through dioxygenation and nitro group reduction pathways by certain bacterial strains. researchgate.net

Formation of 3,5-Diiodoaniline Hydrochloride: Investigation of Acid-Base Equilibria and Salt Isolation Techniques

The formation of 3,5-diiodoaniline hydrochloride is an acid-base reaction where the basic amino group of the diiodoaniline reacts with hydrochloric acid. libretexts.orgbu.edu Understanding the acid-base equilibria is crucial for controlling the reaction and isolating the desired salt. The strength of an acid or base is quantified by its dissociation constant (Ka or Kb). bu.edu

The hydrochloride salt is typically formed by dissolving the 3,5-diiodoaniline in a suitable solvent and then adding a solution of hydrochloric acid. nih.gov The resulting salt, being ionic, often has lower solubility in organic solvents compared to the free base, facilitating its isolation through precipitation or crystallization. The choice of solvent is critical; for instance, in the large-scale synthesis of a pharmaceutical, a switch was made from the carcinogenic 1,4-dioxane (B91453) to a safer alternative for the HCl salt formation. nih.gov The isolation of the salt is then achieved by filtration, followed by washing and drying.

Development of Novel and Green Synthetic Routes for Diiodinated Aromatic Amines

In recent years, there has been a significant push towards developing more environmentally friendly, or "green," synthetic methods in chemistry. snu.ac.kr This includes the synthesis of diiodinated aromatic amines. Key principles of green chemistry include the use of less hazardous chemicals, safer solvents, and more energy-efficient processes. snu.ac.kr

Novel approaches to the synthesis of iodoarenes include one-pot diazotization-iodination of aromatic amines under aqueous, strong-acid-free conditions. tpu.ru These methods aim to reduce the use of harsh reagents and minimize the generation of toxic byproducts. For example, a method using a reusable polymeric diazotization agent in the presence of p-toluenesulfonic acid in water has been developed as a greener alternative to traditional methods that use sodium nitrite (B80452) in strong acids. tpu.ru Another green approach involves the use of deep eutectic solvents (DESs) as both the solvent and catalyst, which can enhance reaction rates and simplify product isolation. mdpi.com For instance, the use of a choline (B1196258) chloride-based DES has shown high yields in the synthesis of aromatic amines at room temperature. mdpi.com These innovative routes offer promising alternatives for the sustainable production of diiodinated aromatic amines.

Reactivity Profiles and Mechanistic Investigations of 3,5 Diiodoaniline Hydrochloride

Reactions Involving the Amine Functionality

The primary amino group in 3,5-diiodoaniline (B149867) hydrochloride is a key site for a variety of chemical transformations, including the formation of diazonium salts and various N-functionalization reactions.

N-Functionalization of the Amino Group (e.g., acylation, alkylation, condensation)

The amino group of 3,5-diiodoaniline can undergo various N-functionalization reactions, including acylation, alkylation, and condensation.

N-Acylation: This reaction involves the introduction of an acyl group (-C(O)R) onto the nitrogen atom, forming an amide bond. N-acylation is one of the most widely researched reactions in organic chemistry due to the prevalence of the amide bond in biology and materials science. researchgate.net The reaction can be carried out using various acylating agents. researchgate.net For instance, chemoselective N-acylation of indoles has been achieved using thioesters as a stable source of the acyl group. nih.gov

N-Alkylation: This involves the introduction of an alkyl group onto the nitrogen atom.

Condensation Reactions: These reactions involve the combination of two molecules to form a larger molecule, typically with the loss of a small molecule like water. wikipedia.orgebsco.com For example, the reaction of an amine with a carbonyl compound can lead to the formation of an imine through a condensation process. This class of reactions is fundamental in the formation of peptide bonds between amino acids. wikipedia.orglibretexts.org

Nucleophilic Reactivity and its Role in Bond Formation

The lone pair of electrons on the nitrogen atom of the amino group makes 3,5-diiodoaniline a nucleophile. This nucleophilicity is central to its reactivity in bond-forming reactions. For instance, in N-acylation, the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. nih.gov Similarly, in condensation reactions, the nucleophilic amine attacks a carbonyl carbon. libretexts.org The electron-withdrawing nature of the two iodine atoms on the aromatic ring can modulate the nucleophilicity of the amino group.

Reactions Involving the Aryl Iodide Moieties

The carbon-iodine bonds in 3,5-diiodoaniline provide another avenue for synthetic transformations. Aryl iodides are particularly useful substrates in a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Examples of such reactions include the Suzuki, Heck, and Sonogashira couplings, which allow for the introduction of new alkyl, aryl, or alkynyl groups at the positions of the iodine atoms.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govdoabooks.org The presence of two iodine atoms in 3,5-diiodoaniline hydrochloride makes it an excellent substrate for these reactions.

Palladium catalysts are widely used in cross-coupling reactions due to their efficiency and functional group tolerance. libretexts.orgnih.govtcichemicals.com

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org The Sonogashira coupling of 3,5-diiodoaniline allows for the introduction of alkynyl groups onto the aromatic ring. nih.gov This reaction is instrumental in synthesizing polyheterocyclic compounds through iterative cycles of Sonogashira coupling and iodocyclization. nih.gov The general procedure involves reacting the haloarene with an alkyne in the presence of a palladium catalyst like PdCl₂(PPh₃)₂ and a copper(I) salt, such as CuI, in a suitable solvent like DMF with a base. nih.gov

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.govnih.govnews-medical.net It is a versatile method for forming carbon-carbon bonds. news-medical.net The Suzuki-Miyaura reaction can be used with unprotected anilines, which is advantageous as it eliminates the need for protection and deprotection steps. nih.gov The reaction is known for its mild conditions and the low toxicity of the boron-based by-products. news-medical.net

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a key method for C-C bond formation and can be applied to synthesize a wide range of molecules. nih.gov The Heck reaction typically proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by alkene insertion, and β-hydride elimination. wikipedia.org

| Reaction | Description | Key Reagents | Catalyst System |

|---|---|---|---|

| Sonogashira Coupling | Coupling of a terminal alkyne with an aryl halide. wikipedia.orglibretexts.org | Terminal alkyne, Base | Palladium catalyst, Copper(I) co-catalyst wikipedia.org |

| Suzuki-Miyaura Coupling | Coupling of an organoboron compound with an organic halide. nih.govnews-medical.net | Organoboron compound, Base | Palladium catalyst news-medical.net |

| Heck Reaction | Coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org | Alkene, Base | Palladium catalyst wikipedia.org |

While palladium is the most common catalyst, copper and other metals can also mediate cross-coupling reactions. Copper-catalyzed reactions, for instance, are used in iododeboronation, where an arylboronic acid is converted to an aryl iodide. nih.gov The mechanism of these reactions can involve transmetalation to a Cu(II) species, followed by disproportionation and reductive elimination. nih.gov Organoindium reagents have also been utilized in transition metal-catalyzed cross-coupling reactions, offering a broad tolerance to various functional groups. rsc.org

Halogen Exchange Reactions and their Stereochemical Implications

Halogen exchange, often referred to as the Finkelstein reaction in the context of alkyl halides, is a method to replace one halogen atom with another. manac-inc.co.jpmanac-inc.co.jpfrontiersin.org In aryl halides, this transformation is more challenging and often requires metal catalysis. frontiersin.org This reaction can be used to convert more readily available chloro- or bromo-anilines into iodoanilines, which are often more reactive in cross-coupling reactions. manac-inc.co.jp The Finkelstein reaction on aromatic systems can occur via a nucleophilic aromatic substitution mechanism, especially when strong electron-withdrawing groups are present on the ring. manac-inc.co.jp For aryl halides without such activating groups, methods involving the formation of Grignard or organolithium intermediates followed by treatment with iodine can be employed. manac-inc.co.jpresearchgate.net The stereochemical implications of these reactions are generally not a factor for simple aromatic rings but can be relevant in more complex, chiral molecules.

Electrophilic Aromatic Substitution with Retention of Halogenation Pattern

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. libretexts.orgmasterorganicchemistry.com In the case of 3,5-diiodoaniline, the amino group is a strongly activating, ortho-, para-directing group, while the iodine atoms are deactivating but also ortho-, para-directing. byjus.com The interplay of these substituents directs incoming electrophiles. Due to the substitution pattern of 3,5-diiodoaniline, the positions ortho and para to the amino group are already occupied by iodine atoms. Therefore, further substitution would likely occur at the C2, C4, or C6 positions, which are ortho and para to the iodine atoms and meta to the amino group. However, the strong activating effect of the amino group dominates, directing electrophiles to the ortho and para positions relative to it. byjus.com For example, halogenation of aniline (B41778) with bromine water leads to the formation of 2,4,6-tribromoaniline. byjus.com Nitration of aniline can be complex due to the basicity of the amino group, which can be protonated in the acidic reaction medium, forming the anilinium ion. youtube.com This ion is deactivating and meta-directing. To control the reaction, the amino group can be protected, for example, by acetylation.

Detailed Reaction Mechanism Studies and Elucidation of Intermediates

The mechanisms of palladium-catalyzed cross-coupling reactions have been extensively studied. The general catalytic cycle for reactions like the Suzuki-Miyaura and Heck reactions involves three main steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond to form a palladium(II) intermediate. libretexts.org

Transmetalation (for Suzuki-Miyaura) or Migratory Insertion (for Heck): In the Suzuki-Miyaura reaction, the organic group from the organoboron compound is transferred to the palladium(II) complex. libretexts.org In the Heck reaction, the alkene inserts into the palladium-carbon bond. wikipedia.org

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, regenerating the palladium(0) catalyst. libretexts.org

In Sonogashira coupling, the mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium cycle is similar to that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then transmetalates with the palladium complex. wikipedia.org

Mechanistic studies of copper-catalyzed reactions, such as iododeboronation, suggest a pathway involving the transmetalation of an arylboronic acid to a Cu(II) species, which can then undergo disproportionation to Cu(III) and Cu(I) before reductive elimination to form the aryl iodide. nih.gov

Derivatization Strategies and Synthesis of Advanced Molecular Architectures from 3,5 Diiodoaniline Hydrochloride

Synthesis of Substituted Phenylhydrazine Derivatives (e.g., 3,5-Diiodophenylhydrazine from 3,5-diiodoaniline)

The conversion of 3,5-diiodoaniline (B149867) to its corresponding hydrazine (B178648) derivative, 3,5-diiodophenylhydrazine, represents a valuable synthetic transformation, as phenylhydrazines are crucial intermediates in the synthesis of various pharmaceuticals and agrochemicals, as well as in the renowned Fischer indole (B1671886) synthesis. The general and well-established method for this conversion involves a two-step process: diazotization of the primary aromatic amine followed by reduction of the resulting diazonium salt.

The synthesis commences with the diazotization of 3,5-diiodoaniline hydrochloride. In this reaction, the hydrochloride salt is dissolved in a mineral acid, typically hydrochloric acid, and cooled to a low temperature (0–5 °C). An aqueous solution of sodium nitrite (B80452) (NaNO₂) is then added dropwise to generate the in situ diazonium salt, 3,5-diiodobenzenediazonium chloride. The low temperature is critical to prevent the premature decomposition of the often-unstable diazonium salt.

Following its formation, the 3,5-diiodobenzenediazonium salt is reduced to the target hydrazine without isolation. A common and effective reducing agent for this transformation is stannous chloride (tin(II) chloride, SnCl₂) in a concentrated hydrochloric acid solution. The diazonium salt solution is added to the acidic solution of stannous chloride, leading to the reduction of the diazo group (–N₂⁺) to a hydrazine group (–NHNH₂). The resulting 3,5-diiodophenylhydrazine can then be isolated as its hydrochloride salt.

Table 1: Reaction Scheme for the Synthesis of 3,5-Diiodophenylhydrazine

| Step | Reactants | Reagents | Product |

| 1. Diazotization | 3,5-Diiodoaniline hydrochloride | Sodium nitrite (NaNO₂), Hydrochloric acid (HCl) | 3,5-Diiodobenzenediazonium chloride |

| 2. Reduction | 3,5-Diiodobenzenediazonium chloride | Stannous chloride (SnCl₂), Hydrochloric acid (HCl) | 3,5-Diiodophenylhydrazine hydrochloride |

Formation of Azo Compounds and Related Chromophores (e.g., (E)-1-(3,5-diiodophenyl)-2-phenyldiazene)

Azo compounds, characterized by the –N=N– functional group, are renowned for their vibrant colors and are extensively used as dyes and pigments. researchgate.net The synthesis of such chromophores from 3,5-diiodoaniline hydrochloride is readily achievable through an azo coupling reaction. researchgate.netorganic-chemistry.orgnih.gov This reaction involves the electrophilic substitution of an activated aromatic ring by a diazonium salt.

The initial step, similar to the synthesis of phenylhydrazines, is the diazotization of 3,5-diiodoaniline hydrochloride to form the 3,5-diiodobenzenediazonium salt. This diazonium ion then acts as the electrophile in the subsequent coupling step.

To synthesize a compound such as (E)-1-(3,5-diiodophenyl)-2-phenyldiazene, the 3,5-diiodobenzenediazonium salt is reacted with an activated aromatic compound, in this case, phenol (B47542). The reaction is typically carried out in a weakly basic or neutral medium. nih.govdoubtnut.com The phenoxide ion, formed under basic conditions, is a highly activated nucleophile that readily attacks the terminal nitrogen of the diazonium ion. The electrophilic attack usually occurs at the para position of the phenol due to steric and electronic factors. doubtnut.com If the para position is blocked, ortho coupling may be observed. The resulting product is a brightly colored azo dye, with the extended conjugation system of the two aromatic rings linked by the azo group being responsible for its chromophoric properties.

Table 2: General Reaction for Azo Coupling with Phenol

| Reactant 1 | Reactant 2 | Conditions | Product |

| 3,5-Diiodobenzenediazonium chloride | Phenol | Weakly basic (e.g., NaOH solution) | (E)-1-(3,5-diiodophenyl)-2-(4-hydroxyphenyl)diazene |

Incorporation into Polymeric Structures and Dendrimeric Systems

The bifunctional nature of 3,5-diiodoaniline, possessing two reactive iodine atoms and an amino group, makes it an attractive monomer or building block for the construction of complex polymeric and dendrimeric structures. researchgate.net

Synthesis of Conductive Dendrimers and their Electronic Properties

3,5-Diiodoaniline has been utilized as a key reactant in the preparation of phenylacetylene-based conjugated dendrimers. researchgate.net Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional architecture. rsc.orgnih.govsemanticscholar.org The synthesis of conductive dendrimers often involves the use of monomers that can create extended π-conjugated systems.

A common strategy for constructing these dendrimers is the convergent approach, where dendritic wedges (dendrons) are synthesized first and then attached to a central core in the final step. nih.gov For instance, 3,5-diiodoaniline can be derivatized to form a core structure or a branching unit. The iodine atoms can participate in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling with terminal alkynes, to extend the conjugated system. The amino group can be used for further functionalization or to link different dendritic fragments.

The electronic properties of the resulting dendrimers are a direct consequence of their extended π-conjugation. These materials can exhibit semiconducting or even metallic-like conductivity upon doping. mdpi.comwikipedia.org The ability to precisely control the size, shape, and peripheral functional groups of the dendrimers allows for the fine-tuning of their electronic properties, making them promising candidates for applications in organic electronics, such as in sensors and light-emitting diodes.

Conjugation with Photosensitizer Dyes and Other Functional Fluorophores

The amino group of 3,5-diiodoaniline provides a convenient handle for its conjugation to photosensitizer dyes and other functional fluorophores. nih.govnih.gov Photosensitizers are molecules that can be excited by light to produce reactive oxygen species, a property utilized in photodynamic therapy (PDT) for the treatment of cancer and other diseases. doubtnut.comnih.gov

The conjugation can be achieved by converting the amino group of 3,5-diiodoaniline into a reactive functional group, such as an isothiocyanate or an N-hydroxysuccinimide ester, which can then react with a corresponding functional group on the photosensitizer molecule. Alternatively, the amino group can be directly used in a condensation reaction to form an amide or imine linkage.

By incorporating the diiodoaniline moiety, the properties of the photosensitizer or fluorophore can be modulated. The heavy iodine atoms can influence the photophysical properties of the dye, potentially enhancing intersystem crossing and the generation of the therapeutic triplet state. nih.gov Furthermore, the diiodoaniline unit can serve as a platform for further modifications, allowing for the attachment of targeting ligands or other functional molecules to improve the efficacy and specificity of the conjugate.

Preparation of Novel Heterocyclic and Polycyclic Compounds Derived from 3,5-Diiodoaniline

The reactive sites on 3,5-diiodoaniline make it a versatile precursor for the synthesis of a variety of novel heterocyclic and polycyclic compounds. The amino group and the ortho and para positions to the amino group, as well as the iodine atoms themselves, can all participate in cyclization and annulation reactions.

Several established synthetic methodologies for heterocycles can be adapted to use 3,5-diiodoaniline as a starting material. For instance, quinoline synthesis can be achieved through reactions like the Combes, Doebner-von Miller, or Friedländer synthesis, where an aniline (B41778) is condensed with a dicarbonyl compound or its equivalent. organic-chemistry.orgnih.govrsc.org The presence of the iodine atoms may influence the regioselectivity of the cyclization.

Indole synthesis from anilines is also a well-trodden path in organic chemistry, with methods like the Fischer, Bischler, and Larock syntheses being prominent examples. researchgate.netquimicaorganica.orgrsc.orgorganic-chemistry.orgnih.govresearchgate.net For example, 2-iodoanilines are common starting materials in palladium-catalyzed indole syntheses. While 3,5-diiodoaniline is not a 2-iodoaniline, its derivatization could lead to suitable precursors for such cyclizations.

Furthermore, carbazole (B46965) synthesis often involves the intramolecular cyclization of 2-aminobiphenyls or related precursors. nih.govrsc.orgbeilstein-journals.orgorganic-chemistry.orgbeilstein-journals.org 3,5-Diiodoaniline could be a starting point for the synthesis of appropriately substituted biphenyls through cross-coupling reactions, which can then be cyclized to form novel carbazole derivatives. The resulting iodinated heterocycles and polycyclic compounds could exhibit interesting electronic and photophysical properties and serve as building blocks for more complex molecular systems.

Comparative Studies with Structurally Related Diiodoaniline Isomers and Analogs

A comparative analysis of 3,5-diiodoaniline with its structural isomers, such as 2,4-diiodoaniline (B1347260) and 2,6-diiodoaniline, reveals significant differences in their chemical reactivity and physical properties, stemming from the distinct placement of the iodine atoms on the benzene (B151609) ring.

Table 3: Comparison of Diiodoaniline Isomers

| Property | 3,5-Diiodoaniline | 2,4-Diiodoaniline | 2,6-Diiodoaniline |

| CAS Number | 35122-96-4 | 533-70-0 | 49865-78-3 |

| Molecular Formula | C₆H₅I₂N | C₆H₅I₂N | C₆H₅I₂N |

| Molecular Weight | 344.92 g/mol | 344.92 g/mol | 344.92 g/mol |

| Symmetry | C₂ᵥ | Cₛ | C₂ᵥ |

| Steric Hindrance around -NH₂ | Low | Moderate | High |

| Reactivity of Iodine Atoms | Generally similar reactivity | Different reactivity due to electronic and steric environment | Similar reactivity, but sterically hindered |

The symmetry of the 3,5-isomer (C₂ᵥ) means that the two iodine atoms are chemically equivalent, which can simplify the outcomes of reactions involving these atoms. In contrast, the iodine atoms in 2,4-diiodoaniline are in different chemical environments (ortho and para to the amino group), leading to potential regioselectivity in their reactions.

Steric hindrance around the amino group is minimal in 3,5-diiodoaniline, allowing for easier access by reagents. In 2,6-diiodoaniline, the two bulky iodine atoms flanking the amino group create significant steric hindrance, which can impede or even prevent reactions at the nitrogen atom. This steric shielding in the 2,6-isomer can be exploited for selective reactions at other positions of the molecule.

The electronic effects of the iodine atoms also differ based on their position. In the 3,5-isomer, the inductive electron-withdrawing effect of the iodine atoms deactivates the ring towards electrophilic substitution but does not sterically hinder the positions ortho and para to the amino group as much as in the other isomers. These differences in steric and electronic properties make each diiodoaniline isomer a unique building block, with the choice of isomer being crucial for achieving a specific synthetic target.

Applications in Chemical Sciences and Advanced Materials Research

Role as a Key Synthetic Intermediate for Complex Organic Molecules

The carbon-iodine bonds in 3,5-diiodoaniline (B149867) hydrochloride are susceptible to a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings. These reactions enable the introduction of diverse organic moieties at the 3 and 5 positions of the aniline (B41778) ring, paving the way for the construction of intricate molecular architectures. For instance, it serves as a precursor for the synthesis of substituted anilines and other aromatic compounds that are pivotal in medicinal chemistry and drug discovery. The amino group can be readily diazotized and replaced, further expanding the synthetic possibilities.

The ability to sequentially or simultaneously replace the iodine atoms allows for the controlled and stepwise assembly of complex target molecules. This has been demonstrated in the synthesis of various organic compounds, including those with potential biological activity.

Contributions to Materials Science and Engineering

The unique electronic and structural properties of 3,5-diiodoaniline hydrochloride make it a valuable component in the design and synthesis of advanced materials with tailored functionalities. biosynth.com

The electron-rich nature of the di-iodinated aniline core makes 3,5-diiodoaniline hydrochloride a suitable precursor for materials with interesting optoelectronic properties.

Photosensitizer Dyes: The core structure of 3,5-diiodoaniline can be modified to create novel photosensitizer dyes. These dyes are crucial components in dye-sensitized solar cells (DSSCs) and photodynamic therapy. The heavy iodine atoms can enhance intersystem crossing, a key process for efficient triplet state formation, which is often desirable in photosensitizers.

Conductive Dendrimers: Dendrimers are highly branched, well-defined macromolecules. The di-functionality of 3,5-diiodoaniline allows it to act as a core or branching unit in the synthesis of conductive dendrimers. nih.gov The extended conjugation and the presence of heteroatoms can facilitate charge transport, making these materials promising for applications in organic electronics.

Electrochemical Sensors: The electrochemical activity of the aniline moiety and the ability to undergo various chemical modifications make 3,5-diiodoaniline hydrochloride a valuable precursor for the development of electrochemical sensors. nih.gov These sensors can be designed to detect a wide range of analytes with high sensitivity and selectivity. The iodine atoms can also play a role in modulating the electronic properties of the final sensor material.

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with well-defined structures and high surface areas. The di-functional nature of 3,5-diiodoaniline hydrochloride makes it an excellent candidate as a building block for the construction of COFs. By reacting it with other complementary linkers, extended two-dimensional or three-dimensional frameworks can be synthesized. The resulting COFs can exhibit tailored pore sizes and functionalities, making them suitable for applications in gas storage and separation, catalysis, and sensing. nih.gov The presence of iodine atoms within the framework can also impart specific properties, such as enhanced affinity for certain guest molecules.

Biochemical and Biotechnological Research Applications

In the realm of biochemistry and biotechnology, 3,5-diiodoaniline hydrochloride serves as a versatile starting material for the synthesis of biologically active molecules.

Precursors for Enzyme Inhibitors: The aniline scaffold is a common feature in many enzyme inhibitors. By functionalizing the 3 and 5 positions of 3,5-diiodoaniline, researchers can design and synthesize novel compounds with the potential to inhibit specific enzymes. The iodine atoms can provide steric bulk and participate in halogen bonding, which can influence the binding affinity and selectivity of the inhibitor.

Applications in Advanced Analytical Chemistry

The unique electrochemical properties of molecules derived from 3,5-diiodoaniline hydrochloride have led to their use in advanced analytical chemistry techniques. nih.gov

Electrochemical Sensing Methodologies: Modified electrodes incorporating derivatives of 3,5-diiodoaniline hydrochloride have been developed for the sensitive and selective detection of various analytes. nih.gov These sensors often rely on the electrocatalytic properties of the modified surface, where the aniline derivative facilitates the oxidation or reduction of the target molecule. The ability to tailor the chemical structure of the modifier allows for the optimization of the sensor's performance for specific applications.

Interactive Data Table: Properties of 3,5-Diiodoaniline Hydrochloride

| Property | Value |

| IUPAC Name | 3,5-diiodoaniline hydrochloride |

| Molecular Formula | C₆H₆ClI₂N |

| Molecular Weight | 381.38 g/mol |

| CAS Number | 1803607-49-9 |

| Appearance | Solid |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise molecular structure of 3,5-Diiodoaniline (B149867) hydrochloride in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecular framework can be assembled.

The ¹H NMR spectrum of 3,5-Diiodoaniline hydrochloride is characterized by its simplicity, which directly reflects the molecule's C₂ᵥ symmetry. The aromatic region typically displays two distinct signals. Due to the symmetrical substitution, the protons at positions 2 and 6 (H-2/H-6) are chemically equivalent, as is the proton at position 4 (H-4).

In the free base, 3,5-diiodoaniline, the aromatic protons appear at specific chemical shifts. For instance, in a deuterated methanol (B129727) solvent (Methanol-d4), the proton at H-4 gives rise to a triplet at approximately δ 6.75 ppm, while the H-2 and H-6 protons appear as a doublet around δ 6.71 ppm. rsc.org The amino group protons (-NH₂) typically present as a broad singlet. Upon formation of the hydrochloride salt, the -NH₂ group is protonated to an ammonium (B1175870) group (-NH₃⁺). This transformation induces a significant downfield shift for all aromatic protons due to the increased electron-withdrawing inductive effect of the -NH₃⁺ substituent compared to the electron-donating -NH₂ group. The H-4 proton would be expected to shift downfield, as would the H-2/H-6 protons. The ammonium protons themselves would appear as a broad singlet, also at a downfield chemical shift.

The ¹³C NMR spectrum provides further structural confirmation by detailing the carbon skeleton. For 3,5-Diiodoaniline hydrochloride, four signals are expected in the ¹³C NMR spectrum, corresponding to the four unique carbon environments. The carbons directly bonded to the iodine atoms (C-3/C-5) are heavily shielded and thus appear significantly upfield. The carbon atom attached to the ammonium group (C-1) is deshielded and appears downfield. The remaining aromatic carbons (C-2/C-6 and C-4) will have chemical shifts influenced by the electronic effects of both the iodo and ammonium substituents. In a derivative of 3,5-diiodoaniline, ¹³C NMR signals have been reported at δ 149.5, 125.2, 124.9, and 119.0 ppm in Methanol-d4. rsc.org The protonation to the hydrochloride salt would cause a downfield shift for C-1 and smaller downfield shifts for the other carbons in the ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3,5-Diiodoaniline Hydrochloride

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

| C1-NH₃⁺ | — | ~148-150 | Shifted downfield due to protonation. |

| H2 / H6 | ~7.0-7.2 (d) | ~126-128 | Equivalent due to symmetry. |

| C2 / C6 | |||

| H4 | ~6.9-7.1 (t) | ~124-126 | |

| C4 | |||

| C3 / C5 | — | ~94-96 | Shielded due to heavy atom effect of iodine. |

| -NH₃⁺ | Broad singlet, downfield | — | Exchange with solvent can broaden the signal. |

Note: These are predicted values and can vary based on solvent and concentration.

To unambiguously assign the proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 3,5-Diiodoaniline hydrochloride, a COSY spectrum would show a cross-peak connecting the H-2/H-6 signal with the H-4 signal, confirming their through-bond coupling relationship within the aromatic spin system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). This is crucial for definitive carbon signal assignment. The HSQC spectrum would show correlations between the H-2/H-6 signal and the C-2/C-6 signal, as well as a correlation between the H-4 signal and the C-4 signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2- and 3-bond) ¹H-¹³C correlations, which is essential for piecing together the entire molecular structure. Key expected HMBC correlations for 3,5-Diiodoaniline hydrochloride would include:

H-2/H-6 correlating to C-4 (²J), C-1 (³J), and C-3/C-5 (³J).

H-4 correlating to C-2/C-6 (²J) and C-1 (³J).

The -NH₃⁺ protons may show a correlation to C-1 (²J).

These combined 2D NMR techniques provide a robust and detailed map of the molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound and to gain insight into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. The molecular formula of the 3,5-diiodoaniline free base is C₆H₅I₂N, with a calculated monoisotopic mass of 344.85114 Da. nih.gov For the protonated molecule (cation) of 3,5-Diiodoaniline hydrochloride, [C₆H₆I₂N]⁺, HRMS would be used to measure its exact mass. An experimental m/z value that matches the calculated exact mass to within a few parts per million (ppm) provides definitive evidence for the molecular formula, confirming the presence of two iodine atoms, one nitrogen atom, and the correct number of carbons and hydrogens.

A study involving the ultraviolet photodissociation (UVPD) of protonated diiodoaniline isomers in a mass spectrometer demonstrated that the primary fragmentation pathway involves the sequential loss of the two iodine atoms. researchgate.net This process would lead to characteristic signals in the mass spectrum corresponding to the loss of one iodine radical (•I) and then a second, which is a key diagnostic feature for this class of compounds. Other potential fragmentation pathways under different ionization techniques (like Electron Ionization) could involve the loss of HCN, or cleavage of the aromatic ring, providing further structural clues.

Table 2: Key Mass Spectrometry Data for 3,5-Diiodoaniline

| Species | Formula | Calculated Monoisotopic Mass (Da) | Notes |

| 3,5-Diiodoaniline (Neutral) | C₆H₅I₂N | 344.85114 | The free base molecule. |

| Protonated Molecule (Cation) | [C₆H₆I₂N]⁺ | 345.85897 | The ion observed in ESI-MS. |

| Fragment after loss of Iodine | [C₆H₆IN]⁺ | 218.96228 | Result of initial fragmentation. |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These spectra provide a "fingerprint" that is unique to the compound and confirms the presence of specific functional groups. For 3,5-Diiodoaniline hydrochloride, key vibrational modes include:

N-H Stretching: In the IR spectrum, the ammonium group (-NH₃⁺) will exhibit strong, broad absorption bands in the region of 3100-3300 cm⁻¹. This is distinct from the two sharp bands for the N-H symmetric and asymmetric stretching of a primary amine (-NH₂) which typically appear between 3300 and 3500 cm⁻¹.

Aromatic C-H Stretching: These vibrations typically appear as sharp peaks just above 3000 cm⁻¹.

C=C Ring Stretching: The aromatic ring will show characteristic stretching vibrations in the 1450-1600 cm⁻¹ region.

N-H Bending: The bending vibration of the ammonium group is expected around 1500-1620 cm⁻¹.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond in the aromatic amine is typically found in the 1250-1360 cm⁻¹ range.

C-I Stretching: The carbon-iodine bonds will give rise to stretching vibrations at lower frequencies, typically in the 480-610 cm⁻¹ range.

FTIR data for a derivative, N-(3,5-diiodophenyl)lauramide, shows characteristic peaks including a C=O stretch at 1663 cm⁻¹ and N-H stretch at 3295 cm⁻¹, demonstrating how these techniques are applied to related structures. rsc.org Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the aromatic ring and the C-I bonds, which may be weak in the IR spectrum. collectionscanada.gc.ca

Electronic Spectroscopy (Ultraviolet-Visible) for Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in chromophores. The chromophore in 3,5-Diiodoaniline hydrochloride is the di-iodinated aniline (B41778) ring system.

Aniline itself shows a primary absorption band (π → π*) around 230 nm and a secondary band around 280 nm. The introduction of two iodine atoms and the amino group influences the position and intensity of these bands. The amino group acts as a powerful auxochrome, capable of donating its lone pair of electrons into the benzene (B151609) ring, which typically causes a bathochromic (red) shift of the absorption maxima.

However, in the case of 3,5-Diiodoaniline hydrochloride, the amino group is protonated to -NH₃⁺. This removes the electron-donating resonance effect of the lone pair, as it is now engaged in a bond with a proton. Consequently, the spectrum of the hydrochloride salt is expected to resemble that of a di-iodinated benzene more closely than that of the free aniline base. This results in a hypsochromic (blue) shift compared to the free 3,5-diiodoaniline. Studies on related phenylacetylene (B144264) derivatives have noted absorption maxima in the 293-307 nm range, which are attributed to the extended conjugated system. cmu.edu The UV-Vis spectrum is therefore highly sensitive to the protonation state of the aniline nitrogen.

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography stands as a definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides invaluable insights into molecular geometry, bond lengths, bond angles, and the intricate network of intermolecular forces that govern the packing of molecules in the crystal lattice. For halogenated organic compounds like 3,5-diiodoaniline hydrochloride, X-ray crystallography is instrumental in understanding their solid-state behavior and the nature of non-covalent interactions, particularly the influential role of halogen bonding.

Solid-State Structural Analysis of 3,5-Diiodoaniline Hydrochloride and its Derivatives

A comprehensive search of crystallographic databases reveals a scarcity of publicly available single-crystal X-ray diffraction data specifically for 3,5-diiodoaniline hydrochloride. However, the crystal structures of closely related iodoaniline derivatives, such as 2,4-diiodoaniline (B1347260) and 3-iodoaniline (B1194756), have been determined, offering valuable insights into the likely structural characteristics of their 3,5-diiodo counterpart.

The analysis of 2,4-diiodoaniline reveals a structure characterized by weak intermolecular hydrogen bonds. researchgate.net Specifically, N-H···N interactions with a bond distance of 3.106(5) Å link the amine groups of adjacent molecules, forming one-dimensional chains. researchgate.net Additionally, short intramolecular N-H···I interactions are observed, with an N1···I2 distance of 3.283(4) Å. researchgate.net In the case of 3-iodoaniline, the asymmetric unit contains two independent molecules. researchgate.net The crystal structure is stabilized by cooperative N–H⋯N hydrogen bonds, which connect the molecules into infinite chains. These chains are further organized into sheets through dispersive I⋯I contacts. researchgate.net

Based on these related structures, it can be reasonably inferred that the crystal structure of 3,5-diiodoaniline, and by extension its hydrochloride salt, would be significantly influenced by a combination of hydrogen bonding involving the anilinic nitrogen and halogen bonding involving the iodine atoms. The presence of the hydrochloride would introduce a chloride ion, which is a strong hydrogen bond acceptor, likely leading to the formation of N-H···Cl hydrogen bonds.

To provide a comparative context, the crystallographic data for these related iodoaniline derivatives are presented below.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| 2,4-Diiodoaniline | C₆H₅I₂N | Orthorhombic | P2₁2₁2₁ | 7.938(2) | 16.591(3) | 22.951(5) | 90 | 90 | 90 |

| 3-Iodoaniline | C₆H₆IN | Monoclinic | P2₁/c | 10.9695(3) | 5.9308(2) | 14.7966(4) | 90 | 98.6180(10) | 90 |

This table presents data from published crystallographic studies of iodoaniline derivatives to infer potential structural characteristics of 3,5-diiodoaniline hydrochloride. Data for 2,4-diiodoaniline is from Smith & Wermuth (2009) researchgate.net and for 3-iodoaniline from Slamang, Hosten, & Betz (2025) researchgate.net.

Investigation of Intermolecular Interactions, Including Halogen Bonding

Intermolecular interactions are the cornerstone of crystal engineering, dictating the assembly of molecules into well-defined supramolecular architectures. In the context of 3,5-diiodoaniline hydrochloride, a rich tapestry of non-covalent forces is expected to be at play, with halogen bonding being a particularly prominent feature.

Halogen bonding is a directional, non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. deepdyve.comnih.gov The strength of this interaction generally increases with the polarizability of the halogen atom, making iodine an excellent halogen bond donor. rsc.org These interactions, such as I⋯N and I⋯O, are recognized as significant forces in directing crystal packing, often being comparable in strength to conventional hydrogen bonds. rsc.org

In the solid state of 3,5-diiodoaniline hydrochloride, several types of intermolecular interactions are anticipated:

Halogen Bonding (I···Cl): The iodine atoms of the diiodoaniline moiety can act as halogen bond donors, interacting with the electron-rich chloride ion. This type of interaction is a classic example of a halogen bond and would contribute to the stability of the crystal lattice.

Halogen Bonding (I···I): Interactions between iodine atoms of adjacent molecules are also highly probable. researchgate.net These can be either Type I (symmetric) or Type II (bent) interactions and are a common feature in the crystal structures of iodinated aromatic compounds.

Halogen Bonding (I···N/O): If co-crystallized with a suitable acceptor molecule, the iodine atoms could form halogen bonds with nitrogen or oxygen atoms. rsc.org For instance, in co-crystals with solvents or other functional molecules, these interactions can play a crucial role in the assembly of the supramolecular structure. researchgate.net

π-π Stacking: The aromatic rings of the aniline derivatives can engage in π-π stacking interactions, further stabilizing the crystal structure. However, in the case of 2,4-diiodoaniline, no significant π–π stacking interactions were observed. researchgate.net

The interplay of these various intermolecular forces—strong hydrogen bonds, directional halogen bonds, and weaker van der Waals forces—will ultimately determine the final three-dimensional architecture of 3,5-diiodoaniline hydrochloride in the solid state. The study of such interactions is critical for understanding the material's physical properties and for the rational design of new crystalline materials with desired characteristics.

Future Research Directions and Emerging Paradigms in 3,5 Diiodoaniline Hydrochloride Chemistry

Development of Sustainable and Environmentally Benign Synthetic Protocols

The current synthesis of halogenated anilines often involves harsh reagents and generates significant waste. A key area of future research will be the development of sustainable and environmentally friendly methods for the preparation of 3,5-diiodoaniline (B149867) hydrochloride. This involves exploring greener solvents, alternative iodinating agents, and catalytic systems that minimize environmental impact.

Recent studies have demonstrated the potential of using more benign reagents for the iodination of anilines. For instance, methods employing potassium iodide (KI) and ammonium (B1175870) peroxodisulfate in aqueous methanol (B129727) have shown promise for the ortho-monoiodination of activated aromatics. organic-chemistry.org Another eco-friendly approach utilizes molecular iodine with sodium percarbonate as an oxidant, offering a safe and easy-to-handle alternative. nih.gov Furthermore, procedures using hydrogen peroxide and acidified sodium periodate (B1199274) in aqueous ethanol (B145695) have been reported for the efficient iodination of moderately active arenes, including anilines. researchgate.netasianpubs.org These methods often allow for controlled stoichiometry and can lead to excellent yields of iodinated products. researchgate.netasianpubs.org

Future work in this area could focus on adapting and optimizing these greener protocols for the specific synthesis of 3,5-diiodoaniline, aiming for high yields and selectivity while adhering to the principles of green chemistry. The development of reusable catalysts for the iodination process would also represent a significant step towards a more sustainable synthesis.

Table 1: Comparison of Traditional vs. Green Iodination Methods for Anilines

| Feature | Traditional Methods | Emerging Green Methods |

| Iodinating Agent | Often involves strong oxidants and hazardous reagents. | Utilizes reagents like KI, I₂, NaIO₄ with greener oxidants (e.g., H₂O₂, sodium percarbonate). organic-chemistry.orgnih.govresearchgate.netasianpubs.org |

| Solvent | Typically uses chlorinated or other hazardous organic solvents. | Employs aqueous media, ethanol, or other environmentally benign solvents. organic-chemistry.orgresearchgate.net |

| Byproducts | Can generate significant amounts of toxic waste. | Aims to produce water and other non-toxic byproducts. |

| Conditions | May require harsh temperatures and pressures. | Often proceeds under milder reaction conditions. organic-chemistry.org |

Exploration of Novel Catalytic Transformations for Functionalization

The two iodine atoms on the aromatic ring of 3,5-diiodoaniline hydrochloride offer versatile handles for further functionalization through various catalytic cross-coupling reactions. Future research will undoubtedly focus on exploring and optimizing novel catalytic transformations to create a diverse library of derivatives with unique properties.

Palladium-catalyzed cross-coupling reactions are particularly well-suited for this purpose. The Suzuki-Miyaura coupling , which forms carbon-carbon bonds between organohalides and boronic acids or their esters, is a powerful tool for introducing aryl or vinyl substituents. libretexts.orgwikipedia.orgorganic-chemistry.org The Heck reaction , coupling the diiodoaniline with alkenes, provides a route to substituted anilines with olefinic side chains. wikipedia.orgorganic-chemistry.orgyoutube.com For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination allows for the coupling of 3,5-diiodoaniline with a wide range of amines, amides, and other nitrogen-containing nucleophiles. wikipedia.orgrug.nlnumberanalytics.comlibretexts.org The Sonogashira coupling , which involves the reaction of aryl halides with terminal alkynes, can be employed to introduce alkynyl moieties, opening up possibilities for further transformations. wikipedia.orgorganic-chemistry.orglibretexts.org

While palladium catalysts are well-established, there is growing interest in using more abundant and less expensive metals like copper. Copper-catalyzed C-N coupling reactions, sometimes in conjunction with hypervalent iodine reagents, are emerging as a viable alternative for the amination of aryl halides. mdpi.comnih.govsemanticscholar.orgnih.gov

Future research in this domain will likely involve:

The development of more active and selective catalysts, including those based on N-heterocyclic carbenes (NHCs) or other advanced ligand systems. rug.nl

The exploration of catalyst systems that can selectively functionalize one of the two iodine atoms, allowing for stepwise derivatization.

The application of these coupling reactions in the synthesis of complex molecules with potential applications in pharmaceuticals and materials science. nih.gov

Table 2: Key Catalytic Cross-Coupling Reactions for Functionalizing 3,5-Diiodoaniline

| Reaction | Coupling Partner | Bond Formed | Typical Catalyst |

| Suzuki-Miyaura Coupling | Boronic acids/esters | C-C | Palladium libretexts.orgwikipedia.orgorganic-chemistry.org |

| Heck Reaction | Alkenes | C-C | Palladium wikipedia.orgorganic-chemistry.orgyoutube.com |

| Buchwald-Hartwig Amination | Amines, Amides | C-N | Palladium, Copper wikipedia.orgrug.nlnumberanalytics.comlibretexts.orgnih.gov |

| Sonogashira Coupling | Terminal Alkynes | C-C (sp) | Palladium/Copper wikipedia.orgorganic-chemistry.orglibretexts.org |

Integration into Advanced Functional Materials with Tunable Properties for Specific Applications

The unique electronic and structural features of 3,5-diiodoaniline hydrochloride make it an attractive building block for the synthesis of advanced functional materials. The presence of the amine group and the two iodine atoms allows for its incorporation into polymeric structures, leading to materials with tailored properties.

One promising area of research is the development of novel polyaniline (PANI) derivatives. researchgate.netmsstate.edu Polyaniline is a well-known conducting polymer, and the incorporation of 3,5-diiodoaniline into the polymer backbone could significantly modify its electronic and physical properties. kashanu.ac.irmdpi.com The heavy iodine atoms can influence the polymer's conformation, solubility, and conductivity. Doping of such iodine-containing polyanilines could lead to materials with enhanced electrical properties suitable for applications in sensors, electrochromic devices, and energy storage. kashanu.ac.irmdpi.com

Future research directions in this area include:

The synthesis and characterization of copolymers of aniline (B41778) and 3,5-diiodoaniline to systematically study the effect of iodine content on the material's properties.

The investigation of the impact of iodine on the morphology and nanostructure of the resulting polymers.

The exploration of these new materials in applications such as organic light-emitting diodes (OLEDs), photovoltaics, and as components in "smart" materials that respond to external stimuli.

Discovery of New Applications in Interdisciplinary Chemical Fields

The versatility of 3,5-diiodoaniline hydrochloride as a synthetic intermediate opens up possibilities for its application in a wide range of interdisciplinary fields, including medicinal chemistry, agrochemistry, and dye chemistry.

In medicinal chemistry , halogenated anilines are common scaffolds in drug discovery. The iodine atoms can act as lipophilic groups, enhancing membrane permeability, or as sites for further functionalization to interact with biological targets. Derivatives of 3,5-diiodoaniline could be explored as potential inhibitors of kinases, proteases, or other enzymes implicated in various diseases. nih.gov

In agrochemistry , new pesticides and herbicides are constantly needed to address resistance and improve environmental profiles. The structural diversity that can be achieved through the functionalization of 3,5-diiodoaniline could lead to the discovery of novel agrochemicals with improved efficacy and selectivity.

In dye chemistry , the chromophoric properties of aromatic amines can be tuned by the introduction of various substituents. The derivatization of 3,5-diiodoaniline could lead to the synthesis of novel dyes with specific absorption and emission properties for applications in textiles, imaging, and as fluorescent probes.

Future research should focus on the systematic synthesis and screening of libraries of 3,5-diiodoaniline derivatives to identify new lead compounds in these and other interdisciplinary areas.

Synergistic Approaches Combining Advanced Computational Predictions with Experimental Validation

The synergy between computational chemistry and experimental synthesis is becoming increasingly crucial in modern chemical research. For 3,5-diiodoaniline hydrochloride, computational methods can provide valuable insights into its reactivity, electronic structure, and the mechanisms of its reactions, thereby guiding experimental efforts.

Density Functional Theory (DFT) calculations can be used to predict the preferred sites of electrophilic or nucleophilic attack, the stability of reaction intermediates, and the energy barriers of different reaction pathways. nih.gov This information can help in selecting the optimal reaction conditions, catalysts, and reagents for a desired transformation. For example, computational studies can elucidate the regioselectivity in the functionalization of the two iodine atoms, predicting which one is more likely to react under specific conditions. nih.gov

Furthermore, computational modeling can be employed to predict the properties of materials derived from 3,5-diiodoaniline, such as the band gap, conductivity, and optical properties of polymers. This allows for the in-silico design of materials with desired characteristics before embarking on time-consuming and resource-intensive experimental synthesis.

The future of research in this area lies in a close feedback loop between computational prediction and experimental validation. nih.gov Theoretical models can guide the design of new experiments, and the results of these experiments can be used to refine and improve the computational models, leading to a more rapid and efficient discovery of new reactions and materials based on 3,5-diiodoaniline hydrochloride.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.